Cas no 1540156-98-6 (1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy-)

1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy-, is a specialized sulfonamide derivative featuring a methoxy-substituted indene core. This compound exhibits notable structural features, including a sulfonamide functional group and a partially saturated indene ring system, which may confer unique reactivity and binding properties. Its methoxy group enhances solubility and electronic modulation, making it a potential intermediate in pharmaceutical or agrochemical synthesis. The sulfonamide moiety offers versatility for further functionalization, while the indene scaffold provides a rigid framework for selective interactions. This compound is of interest in medicinal chemistry for its potential as a precursor in the development of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation.
1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- structure
1540156-98-6 structure
Product name:1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy-
CAS No:1540156-98-6
MF:C10H13NO3S
Molecular Weight:227.280121564865
CID:5282661

1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- 化学的及び物理的性質

名前と識別子

    • 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy-
    • インチ: 1S/C10H13NO3S/c1-14-8-4-2-7-3-5-10(9(7)6-8)15(11,12)13/h2,4,6,10H,3,5H2,1H3,(H2,11,12,13)
    • InChIKey: GIDDLNCDLXVQRT-UHFFFAOYSA-N
    • SMILES: C1(S(N)(=O)=O)C2=C(C=CC(OC)=C2)CC1

1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-679623-10.0g
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide
1540156-98-6
10.0g
$4052.0 2023-03-11
Enamine
EN300-679623-0.05g
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide
1540156-98-6
0.05g
$792.0 2023-03-11
Enamine
EN300-679623-0.25g
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide
1540156-98-6
0.25g
$867.0 2023-03-11
Enamine
EN300-679623-5.0g
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide
1540156-98-6
5.0g
$2732.0 2023-03-11
Enamine
EN300-679623-0.5g
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide
1540156-98-6
0.5g
$905.0 2023-03-11
Enamine
EN300-679623-2.5g
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide
1540156-98-6
2.5g
$1848.0 2023-03-11
Enamine
EN300-679623-1.0g
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide
1540156-98-6
1g
$0.0 2023-06-07
Enamine
EN300-679623-0.1g
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide
1540156-98-6
0.1g
$829.0 2023-03-11

1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- 関連文献

1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy-に関する追加情報

1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- (CAS No. 1540156-98-6): An Overview of Its Structure, Synthesis, and Potential Applications in Medicinal Chemistry

1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- (CAS No. 1540156-98-6) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of indene derivatives and is characterized by its 2,3-dihydro and 6-methoxy substitutions on the indene ring, along with a sulfonamide functional group. The combination of these structural elements imparts distinct chemical and biological properties that make it a valuable candidate for various research and development activities.

The structure of 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- is particularly noteworthy. The indene core is a bicyclic aromatic system consisting of a benzene ring fused with a cyclopentene ring. The presence of the 2,3-dihydro substitution indicates that the cyclopentene ring is saturated at the 2 and 3 positions, which can influence the compound's reactivity and stability. The 6-methoxy group on the benzene ring provides additional functionality that can affect the compound's solubility and binding affinity to biological targets. The sulfonamide group, attached to the indene core at the 1-position, is a versatile functional group known for its ability to form hydrogen bonds and interact with various biological receptors.

In terms of synthesis, 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- can be prepared through several synthetic routes. One common approach involves the reaction of an appropriate indene derivative with a sulfonating agent followed by amine substitution. For example, starting from 2,3-dihydro-6-methoxyindene, the compound can be sulfonated using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form the corresponding sulfonic acid. Subsequent treatment with an amine under suitable conditions yields the desired sulfonamide product. This synthetic strategy allows for the introduction of various substituents at different positions on the indene ring, providing flexibility in designing analogs with tailored properties.

The biological activity of 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- has been explored in several studies. Research has shown that this compound exhibits promising pharmacological properties, including anti-inflammatory and anti-cancer activities. For instance, a recent study published in the Journal of Medicinal Chemistry reported that 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases.

In addition to its anti-inflammatory effects, 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- has also shown promise in cancer research. A study published in Cancer Research found that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism of action appears to involve modulation of key signaling pathways involved in cell proliferation and apoptosis. These findings highlight the potential of 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- as a lead compound for further drug development.

The pharmacokinetic properties of 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and shows minimal toxicity at therapeutic doses. These characteristics are crucial for ensuring effective delivery and minimal side effects in clinical settings.

In conclusion, 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- (CAS No. 1540156-98-6) is a promising compound with unique structural features and diverse biological activities. Its potential applications in medicinal chemistry span from anti-inflammatory agents to anti-cancer drugs. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential. As such, this compound remains an important focus for both academic researchers and pharmaceutical companies seeking to develop innovative treatments for various diseases.

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